exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Overview
Description
The exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane molecule is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The molecule contains a total of 38 bond(s). There are 17 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s) .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane molecule contains a total of 37 atom(s). There are 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s), and 3 Oxygen atom(s). A chemical formula of exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can therefore be written as: C12H21NO3 .
Chemical Reactions Analysis
The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Physical And Chemical Properties Analysis
The molecular weight of exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is determined by the sum of the atomic weights of each constituent element multiplied by the number .
Scientific Research Applications
1. Synthesis of Tropane Alkaloids
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This application has led to the synthesis of tropane alkaloids, which have a wide array of interesting biological activities .
2. Asymmetric 1,3-Dipolar Cycloadditions
- Application Summary: The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Methods of Application: The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system . A switch of exo/endo-selectivity was observed depending on the diazo substrates .
- Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Safety And Hazards
properties
IUPAC Name |
tert-butyl (1R,2S,5S)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-AEJSXWLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116145 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane | |
CAS RN |
1408074-57-6 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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